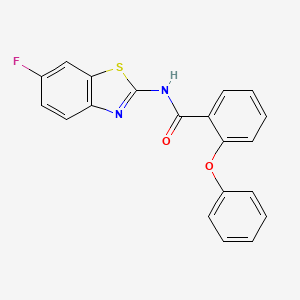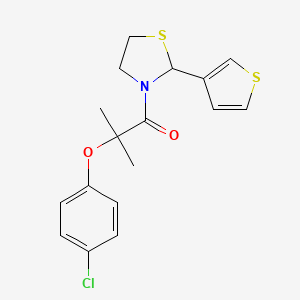
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Triazole, specifically 1,2,4-triazole, is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of thiophene and 1,2,4-triazole derivatives can be analyzed using techniques like X-ray crystal structures and IR absorption spectra .Chemical Reactions Analysis
Thiophene and triazole compounds can undergo a variety of chemical reactions. For example, thiophene can react with 3-acetylpyridine and thiourea to obtain pyrimidinthiol derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Research
The thiophene nucleus has been identified as a core structure in many pharmacologically active compounds, including those with anticancer properties . The presence of the thiophene ring in EN300-6479016 suggests potential utility in the development of new anticancer agents. Research has shown that similar structures can inhibit the growth of cancer cells, making them a valuable target for drug discovery efforts.
Anti-Inflammatory Agents
Compounds containing thiophene have been reported to exhibit anti-inflammatory activities . EN300-6479016 could be investigated for its efficacy as an anti-inflammatory agent, potentially leading to the development of new treatments for conditions characterized by inflammation.
Antimicrobial Applications
The 1,2,4-triazole moiety is known for its antimicrobial properties . EN300-6479016, which contains this functional group, may be explored for its use in combating various bacterial and fungal infections, contributing to the field of antimicrobial drug development.
Neuroprotective Effects
Thiophene derivatives have shown promise as neuroprotective agents . EN300-6479016 could be studied for its potential to protect neuronal cells against damage, which is crucial in diseases such as Alzheimer’s and Parkinson’s.
Kinase Inhibition
Kinases are enzymes that play a significant role in the signaling pathways of cells. Thiophene-containing compounds have been found to inhibit kinase activity , which is a key area of research in the treatment of diseases like cancer and rheumatoid arthritis.
Material Science
The structural features of EN300-6479016, including the thiophene and triazole rings, make it a candidate for investigation in material science applications . Its potential for creating novel materials with specific electronic or photonic properties could be explored.
Supramolecular Chemistry
The ability of 1,2,4-triazoles to engage in hydrogen bonding makes them interesting building blocks in supramolecular chemistry . EN300-6479016 could be utilized in the design of new supramolecular structures with diverse functions.
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, like en300-6479016, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
properties
IUPAC Name |
1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S.ClH/c1-5(9)7-10-8(12-11-7)6-3-2-4-13-6;/h2-5H,9H2,1H3,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLWRUUDJGCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC=CS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2882188.png)

![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)
![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)
![N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882193.png)
![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882194.png)


![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)
![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)